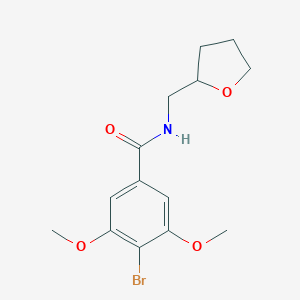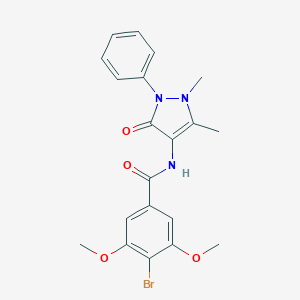
3-bromo-N-(3-hydroxy-4-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(3-hydroxy-4-methylphenyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research for its various applications. It is a sulfonamide derivative that has been synthesized using different methods.
Mecanismo De Acción
3-bromo-N-(3-hydroxy-4-methylphenyl)benzenesulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. Carbonic anhydrases are involved in the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of carbonic anhydrase activity leads to a decrease in the production of bicarbonate ions, which can affect various physiological processes.
Biochemical and Physiological Effects:
3-bromo-N-(3-hydroxy-4-methylphenyl)benzenesulfonamide has been shown to affect various physiological processes, including acid-base balance, respiration, and ion transport. It has also been shown to have anti-inflammatory and anti-tumor properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-bromo-N-(3-hydroxy-4-methylphenyl)benzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also a potent inhibitor of carbonic anhydrase enzymes, making it a useful tool for studying the mechanism of action of these enzymes. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its biological effects.
Direcciones Futuras
There are several future directions for the use of 3-bromo-N-(3-hydroxy-4-methylphenyl)benzenesulfonamide in scientific research. One direction is the development of new synthetic methods for this compound, which could lead to the synthesis of new derivatives with different biological activities. Another direction is the study of the compound's effects on different physiological processes, which could lead to the development of new therapeutic agents. Finally, the use of this compound as a fluorescent probe for the detection of metal ions could be further explored.
Conclusion:
In conclusion, 3-bromo-N-(3-hydroxy-4-methylphenyl)benzenesulfonamide is a compound that has been widely used in scientific research for its various applications. It has been synthesized using different methods and has been shown to have inhibitory effects on carbonic anhydrase enzymes. It has also been shown to have various biochemical and physiological effects. While it has several advantages for lab experiments, further studies are needed to fully understand its biological effects and potential for therapeutic use.
Métodos De Síntesis
3-bromo-N-(3-hydroxy-4-methylphenyl)benzenesulfonamide has been synthesized using different methods. One of the most commonly used methods is the reaction of 3-bromoaniline with 3-hydroxy-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired compound as a white solid. Other methods include the use of different reagents and catalysts.
Aplicaciones Científicas De Investigación
3-bromo-N-(3-hydroxy-4-methylphenyl)benzenesulfonamide has been used in various scientific research applications. It has been used as a tool to study the mechanism of action of different enzymes and proteins. It has been used to inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes. It has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
Nombre del producto |
3-bromo-N-(3-hydroxy-4-methylphenyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C13H12BrNO3S |
Peso molecular |
342.21 g/mol |
Nombre IUPAC |
3-bromo-N-(3-hydroxy-4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12BrNO3S/c1-9-5-6-11(8-13(9)16)15-19(17,18)12-4-2-3-10(14)7-12/h2-8,15-16H,1H3 |
Clave InChI |
VVPACXXLVSNEIM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)O |
SMILES canónico |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262991.png)


![1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)



![4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B263014.png)




![2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263026.png)